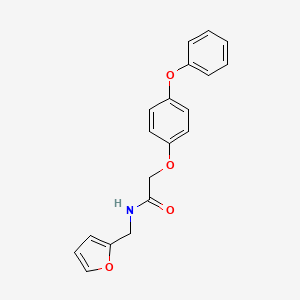

N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide

Description

N-(Furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- 4-Phenoxyphenoxy group: Linked via an acetamide chain, this biphenylether structure enhances lipophilicity and may influence target binding in biological systems.

The compound’s synthesis likely involves coupling 4-phenoxyphenol with a bromo- or chloroacetylated furanmethylamine precursor under basic conditions, as seen in related syntheses .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-19(20-13-18-7-4-12-22-18)14-23-15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQOOXIDIXENIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide typically involves the following steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

Coupling with 4-phenoxyphenol: The intermediate is then reacted with 4-phenoxyphenol under basic conditions to form the phenoxyphenoxy derivative.

Acetamide formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-Methyl-2,2-Bis(4-Phenoxyphenoxy)Acetamide

- Structure: Differs by replacing the furanmethyl group with a methyl group and incorporating a second 4-phenoxyphenoxy substituent.

- Synthesis: Prepared via reaction of N-methyl dichloroacetamide with 4-phenoxyphenol, yielding 82% under optimized conditions .

2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-Thiadiazol-2-yl}-Acetamides

- Structure : Features a thiadiazole-pyridine core and chloro/methoxy substituents (e.g., compound 7d in ).

- Activity : Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in antiproliferative assays .

- Comparison: The thiadiazole ring enhances π-stacking interactions, while the chloro group may improve membrane permeability relative to the target compound’s furan and phenoxy groups.

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Structure : Contains a sulfonyl group and nitro-chlorophenyl substituent.

- Application : Used as a precursor for sulfur-containing heterocycles, highlighting the versatility of acetamide backbones in medicinal chemistry .

- Contrast: The electron-withdrawing nitro and sulfonyl groups reduce electron density compared to the target compound’s electron-rich furan and phenoxy motifs.

Pharmacological Activities of Acetamide Derivatives

Anticancer Activity

- Phenoxy Acetamides: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (compound 38) show potent activity against HCT-116, MCF-7, and PC-3 cell lines .

- Thiadiazole Acetamides : Compound 7d () demonstrates selective cytotoxicity, suggesting substituent-dependent mechanisms .

Antimicrobial and Antifungal Activity

Receptor Agonism

Physical Properties

Structure-Activity Relationships (SAR)

- Furanmethyl Group : Enhances aromatic interactions and bioavailability (e.g., TSH agonist activity in ) .

- Phenoxy vs. Halogenated Substituents: Phenoxy groups improve lipid solubility, while halogens (Cl, F) increase electrophilicity and target binding .

- Heterocyclic Cores : Thiadiazole or quinazoline rings introduce planar structures for DNA intercalation or enzyme inhibition .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H18N2O3

- Molecular Weight : 298.34 g/mol

- Structure : The compound consists of a furan ring and a phenoxyphenoxy moiety, which are known to impart various biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, indicating its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Study | Findings |

|---|---|

| The compound demonstrated inhibition of COX-2 activity in vitro. | |

| In vivo studies indicated reduced edema in animal models treated with the compound. |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results suggest that the compound has promising antimicrobial efficacy, potentially useful in treating bacterial infections.

3. Anticancer Activity

Several studies have investigated the anticancer potential of this compound through various mechanisms including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

The IC50 values indicate that this compound exhibits cytotoxic effects on cancer cells, warranting further exploration in cancer therapy contexts.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It could affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate or bind to nucleic acids, affecting gene expression.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after induced inflammation.

Case Study 2: Anticancer Efficacy

In vitro studies using HeLa cells revealed that treatment with the compound resulted in increased apoptosis rates, as evidenced by Annexin V staining assays and caspase activation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.